![molecular formula C11H20N2O2 B6590993 tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1251004-04-2](/img/structure/B6590993.png)
tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as (2S,3aS,6aS)-1-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta [b]pyrrole-2-carboxylic acid , is a light-yellow semi-solid substance . It has a molecular weight of 255.31 . The IUPAC name is (2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta [b]pyrrole-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 .Chemical Reactions Analysis
Pyrrole chemical transformations mainly include electrophilic substitution because of the presence of lone pair of electrons on the nitrogen and consequent stability of σ-complexes .Physical and Chemical Properties Analysis
This compound is a light-yellow semi-solid substance . It should be stored at 0-8°C .Scientific Research Applications
Environmental Occurrence and Fate
Research has focused on the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds similar to tert-butyl derivatives. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices. The studies suggest concerns about the environmental behaviors of high molecular weight SPAs and highlight the need for future research on their contamination and effects, suggesting a parallel interest in the environmental aspects of tert-butyl derivatives (Liu & Mabury, 2020).
Synthetic Applications
The synthesis and application of tert-butyl derivatives in creating N-heterocycles via sulfinimines have been explored, demonstrating their utility in generating structurally diverse compounds that are significant in medicinal chemistry and natural product synthesis. This includes methodologies utilizing tert-butyl derivatives for asymmetric synthesis, underscoring their importance in the development of novel therapeutic compounds (Philip et al., 2020).
Role in Plant Defense Mechanisms
Research into the role of proline and pyrroline-5-carboxylate metabolism in plant defense against pathogens has been conducted. While the specific tert-butyl compound was not mentioned, the study of pyrroline-related compounds in plant biology suggests a potential area of interest for investigating the bioactivity of related tert-butyl derivatives within plant defense mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).
Environmental Remediation
Studies on the decomposition of environmental pollutants such as methyl tert-butyl ether (MTBE) using cold plasma reactors highlight the application of tert-butyl derivatives in environmental remediation technologies. This research demonstrates the potential for using advanced oxidation processes for the degradation of similar compounds, indicating the relevance of tert-butyl derivatives in addressing environmental pollution (Hsieh et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRRDUVETGVTPA-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
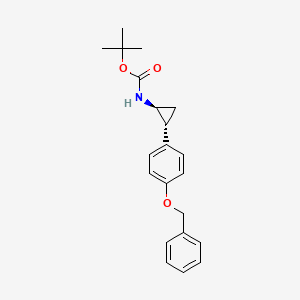
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)
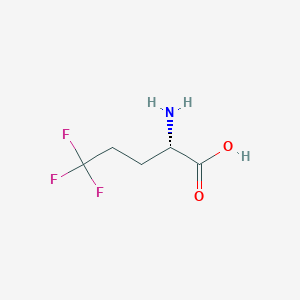



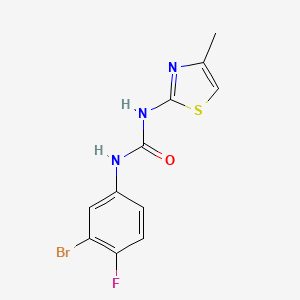
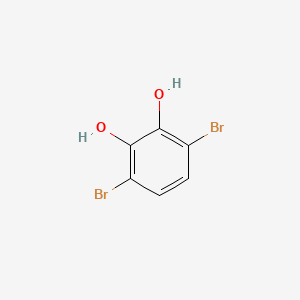
![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)
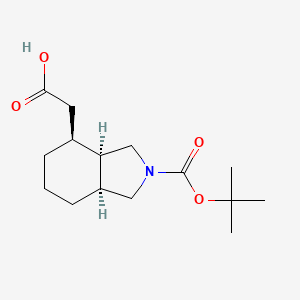


![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)
